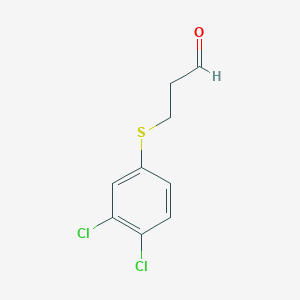
2-Bromo-8-nitroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-8-nitroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science . The compound’s structure consists of a quinoxaline core substituted with a bromine atom at the 2-position and a nitro group at the 8-position, giving it unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Bromo-8-nitroquinoxaline typically involves the cyclo-condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by bromination and nitration reactions . The general synthetic route can be summarized as follows:
Cyclo-condensation: o-Phenylenediamine reacts with a 1,2-dicarbonyl compound to form the quinoxaline core.
Bromination: The quinoxaline core is then brominated at the 2-position using bromine or a brominating agent.
Nitration: Finally, the brominated quinoxaline undergoes nitration at the 8-position using a nitrating agent such as nitric acid.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Analyse Des Réactions Chimiques
2-Bromo-8-nitroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and nucleophilic reagents.
Reduction Reactions: The nitro group at the 8-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted quinoxaline derivatives, while reduction reactions can produce 8-aminoquinoxaline derivatives .
Applications De Recherche Scientifique
2-Bromo-8-nitroquinoxaline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Bromo-8-nitroquinoxaline and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
2-Bromo-8-nitroquinoxaline can be compared with other quinoxaline derivatives, such as:
2,3-Diphenylquinoxaline: Known for its anticancer properties.
2-Methylquinoxaline: Used in the synthesis of pharmaceuticals and agrochemicals.
8-Nitroquinoxaline: Similar to this compound but lacks the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other quinoxaline derivatives .
Propriétés
Formule moléculaire |
C8H4BrN3O2 |
|---|---|
Poids moléculaire |
254.04 g/mol |
Nom IUPAC |
2-bromo-8-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-7-4-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-4H |
Clé InChI |
DMUHEKZUHXGZNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N=C2C(=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)

![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)


![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)


![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)


